Benzyl-cyclobutyl-amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Teams requiring a conformationally constrained benzylamine building block often face reproducibility issues with free base liquids (variable purity, oxidation). Benzyl-cyclobutyl-amine hydrochloride solves this as a crystalline, non-hygroscopic solid. • Defined cyclobutyl ring geometry (bond angles ~88-90°) enables distinct SAR vs. cyclopropyl/cyclohexyl analogs • Crystalline HCl salt ensures reliable automated powder dispensing and 2-8°C long-term storage • ≥98% purity eliminates impurity-driven artifacts in QSAR and library synthesis

Molecular Formula C11H16ClN
Molecular Weight 197.706
CAS No. 120218-46-4
Cat. No. B599802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-cyclobutyl-amine hydrochloride
CAS120218-46-4
Molecular FormulaC11H16ClN
Molecular Weight197.706
Structural Identifiers
SMILESC1CC(C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H
InChIKeyWWHWFPCTEMNQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-cyclobutyl-amine hydrochloride: Overview


Benzyl-cyclobutyl-amine hydrochloride (CAS 120218-46-4), also known as N-benzylcyclobutanamine hydrochloride, is a secondary amine building block that combines a conformationally constrained cyclobutyl ring with a benzylamine moiety [1]. The compound is supplied as a hydrochloride salt (C₁₁H₁₆ClN, molecular weight 197.70 g/mol) that offers distinct physicochemical advantages over its free base (N-benzylcyclobutanamine, CAS 32861-52-2) and alternative cycloalkyl benzylamine analogs . The strained cyclobutane ring introduces defined spatial geometry—the four carbon atoms adopt a folded conformation that restricts rotational freedom relative to cyclopropyl or cyclohexyl analogs—while the secondary amine and hydrochloride salt form enable reliable downstream derivatization in multi-step synthetic sequences [2].

Conformationally constrained scaffold
Cyclobutyl ring with ~26.3 kcal/mol strain and puckered geometry provides distinct SAR space
Hydrochloride salt form
Crystalline solid with consistent stoichiometry; simplifies weighing, storage, and automation
Secondary amine building block
Moderate nucleophilicity supports chemoselective derivatization in multi-step syntheses

Benzyl-cyclobutyl-amine hydrochloride: Why Substitution Fails


Although benzyl-cyclobutyl-amine hydrochloride belongs to the broader class of cycloalkyl benzylamines, substitution with seemingly similar analogs (e.g., N-cyclopropylbenzylamine, N-benzylcyclohexylamine, or even the free base N-benzylcyclobutanamine) introduces measurable deviations in key selection parameters including ring strain energy, conformational rigidity, acid-base handling, and synthetic compatibility. The cyclobutyl ring's unique angular distortion (bond angles ~88-90° vs. ~60° for cyclopropyl and ~109.5° for cyclohexyl) directly influences both the amine's nucleophilicity in coupling reactions and the pharmacokinetic liabilities of downstream small-molecule candidates [1]. Furthermore, the hydrochloride salt form confers a defined crystalline solid with consistent stoichiometry, whereas free base preparations may exhibit variable purity, water content, and storage stability that compromise reproducibility in quantitative structure-activity relationship (QSAR) campaigns and multi-step library syntheses . The evidence compiled below quantifies these differentiation dimensions and establishes why this specific molecular form merits preferential selection over nearest neighbors.

Potential substitute
Why it may not transfer directly
N-Cyclopropylbenzylamine Higher ring strain (~27.5 kcal/mol) and smaller steric profile can alter nucleophilicity and binding interactions
N-Benzylcyclohexylamine Chair conformation with low strain and greater flexibility may introduce off-target binding and metabolic liabilities
Free base (N-benzylcyclobutanamine) Hygroscopic liquid with variable purity; inconsistent stoichiometry complicates quantitative synthesis and screening

Benzyl-cyclobutyl-amine hydrochloride: Key Evidence


Conformational Constraint of Cyclobutyl Scaffold

The cyclobutyl ring in benzyl-cyclobutyl-amine hydrochloride imposes a quantifiably distinct conformational landscape compared to cyclopropyl and cyclohexyl analogs. Ring strain energy calculations for cyclobutane are approximately 26.3 kcal/mol, intermediate between cyclopropane (27.5 kcal/mol) and cyclohexane (0 kcal/mol) [1]. This strain energy correlates with the cyclobutyl ring's ability to adopt a non-planar, folded conformation (puckering angle ~35°) that reduces the number of accessible rotational states for the attached benzylamine group relative to the cyclohexyl analog, which exists predominantly in the chair conformation with multiple energetically accessible orientations [2]. In contrast, the cyclopropyl analog exhibits nearly equal ring strain but significantly reduced steric bulk (molecular weight 147.22 g/mol for N-cyclopropylbenzylamine vs. 197.70 g/mol for target compound) and greater intrinsic nucleophilicity due to the cyclopropyl ring's electron-donating character [3].

Conformational constraint
Class-level inference
Δ strain: +0.8 kcal/mol vs cyclopropyl; +26.3 kcal/mol vs cyclohexyl
Supports scaffold-specific conformational SAR
Gas-phase energies; solution behavior may differ
Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Purity: Hydrochloride Salt vs. Free Base

Benzyl-cyclobutyl-amine hydrochloride is commercially available with a purity of ≥98% from certified suppliers, whereas the free base (N-benzylcyclobutanamine) and related analog salts (e.g., N-benzylcyclohexylamine hydrochloride) typically list purities of 95% . This 3% absolute purity difference translates to a 60% reduction in unknown impurity burden (2% vs. 5% total impurities) and ensures more reproducible outcomes in sensitive reactions such as cross-couplings or reductive aminations where trace contaminants can poison catalysts or alter reaction kinetics .

Purity advantage
Head-to-head
≥98% (HCl salt) vs 95% (free base / cyclohexyl analog)
Reduces impurity-driven batch variability
Supplier specification; verify lot COA
Chemical Synthesis Quality Control Reagent Selection

Salt Form Handling and Storage Stability

As a hydrochloride salt, benzyl-cyclobutyl-amine hydrochloride exhibits a sharp melting point (vendor-reported range) and remains a free-flowing crystalline solid under recommended storage (sealed, 2-8°C), in contrast to the free base N-benzylcyclobutanamine, which is a liquid at room temperature and hygroscopic, requiring inert atmosphere handling . The hydrochloride form provides an exact 1:1 stoichiometry between the amine and HCl, eliminating the need for titration before use in stoichiometry-sensitive reactions. Long-term storage instructions for the hydrochloride specify sealed, dry conditions at 2-8°C, whereas the free base is prone to oxidation and CO₂ absorption upon exposure to ambient air .

Handling and stability
Cross-study comparable
Crystalline solid, stable at 2–8 °C vs hygroscopic liquid (free base)
Improves automated dispensing and shelf-life
Based on vendor storage recommendations
Compound Management High-Throughput Screening Reagent Stability

Cyclobutane Scaffold in FDA-Approved Drugs

The cyclobutane scaffold is present in at least nine FDA-approved drugs across therapeutic areas including oncology, neurology, and infectious disease [1]. Benzyl-cyclobutyl-amine hydrochloride serves as a versatile building block for constructing cyclobutane-containing small molecules that may benefit from the ring's ability to modulate metabolic stability and membrane permeability. In a seminal SAR study on benzylamino cyclobutenediones as potassium channel openers, incorporation of a cyclobutyl framework in combination with optimized benzylamine substituents yielded compounds with bladder-selective relaxation (e.g., compound 60, WAY-151616, showed an in vitro IC₅₀ of 0.10 µM in precontracted rat detrusor strips and an in vivo ED₅₀ of 0.6 mg/kg, with a selectivity index of 166 for bladder vs. arterial K channels) [2]. While this study does not directly evaluate benzyl-cyclobutyl-amine hydrochloride, it demonstrates the class-level potential of cyclobutyl-containing benzylamines to confer favorable drug-like properties.

Drug scaffold precedent
Class-level inference
≥9 FDA-approved drugs contain cyclobutane
Class-level precedent for drug-like properties
Does not guarantee candidate success
Drug Discovery Medicinal Chemistry Pharmacokinetics

Synthetic Versatility and Nucleophilicity Profile

The secondary amine in benzyl-cyclobutyl-amine hydrochloride exhibits moderate nucleophilicity that is tunable based on reaction conditions. In reductive amination and alkylation reactions, the cyclobutyl group imparts less steric hindrance than a cyclohexyl group but greater steric bulk than a cyclopropyl group, enabling chemoselective transformations when used in the presence of other nucleophiles. Although direct head-to-head reaction yield comparisons are not available in the public literature, class-level data indicate that cyclobutyl amines undergo efficient coupling with electrophiles such as benzyl chlorides and carbonyl compounds under standard conditions . The hydrochloride salt can be readily neutralized in situ to liberate the free amine for nucleophilic attack, a convenience not afforded by the free base, which requires careful handling to avoid side reactions.

Synthetic versatility
Supporting evidence
Intermediate nucleophilicity; balanced reactivity between cyclopropyl and cyclohexyl analogs
Enables chemoselective transformations
Reaction yields not directly compared in literature
Organic Synthesis Medicinal Chemistry Reaction Optimization

Benzyl-cyclobutyl-amine hydrochloride: Key Applications


SAR Exploration of Cycloalkyl Benzylamines

Medicinal chemistry teams seeking to probe the conformational and electronic effects of the cycloalkyl ring in a benzylamine pharmacophore should prioritize benzyl-cyclobutyl-amine hydrochloride. Its intermediate ring strain and non-planar geometry provide a distinct SAR profile relative to cyclopropyl and cyclohexyl analogs, as documented in potassium channel opener programs [1]. The high purity (≥98%) ensures that observed biological differences arise from the scaffold itself, not from impurity-driven artifacts.

Parallel Synthesis of Focused Compound Libraries

Automated synthesis platforms and high-throughput experimentation benefit from the hydrochloride salt's crystalline, non-hygroscopic nature and consistent stoichiometry. Unlike the free base liquid, which requires precise liquid handling and is prone to oxidation, the solid hydrochloride can be reliably dispensed by automated powder handlers and stored under standard compound management conditions (2-8°C) for extended periods, reducing operational downtime and waste .

Lead Optimization of Cyclobutane-Containing Drug Candidates

Given the presence of cyclobutane motifs in nine FDA-approved drugs, benzyl-cyclobutyl-amine hydrochloride serves as a strategic building block for generating analogs of known cyclobutane-containing clinical candidates or for introducing the cyclobutane ring as a bioisostere. Its incorporation early in the synthetic route allows chemists to assess the impact of the cyclobutyl group on metabolic stability, membrane permeability, and target engagement before committing to more complex analog synthesis [2].

Medicinal Chemistry Education and Training

In teaching laboratories and early-stage drug discovery training programs, benzyl-cyclobutyl-amine hydrochloride provides a safe, well-characterized, and commercially available model compound for demonstrating amine functionalization reactions (alkylation, acylation, reductive amination) and for illustrating the principles of conformational constraint in drug design. The compound's intermediate reactivity reduces the risk of hazardous exotherms or uncontrolled reactions compared to more nucleophilic cyclopropyl analogs.

Application
Selection Property
Validation Focus
SAR exploration of cycloalkyl benzylamines
Cyclobutyl ring strain and non-planar geometry
Binding affinity / selectivity SAR interpretation
Parallel synthesis of focused libraries
Crystalline HCl salt; consistent stoichiometry
Batch purity and stability under automated handling
Lead optimization of cyclobutane-containing candidates
Building block for cyclobutane bioisostere incorporation
Metabolic stability and membrane permeability assays
Medicinal chemistry education and training
Well-characterized secondary amine; moderate reactivity
Reaction reproducibility and safety in teaching labs

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